Propylene glycol monostearate

概要

説明

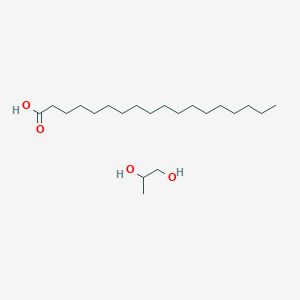

プロピレングリコールモノステアレートは、プロピレングリコールエステル類に属する化合物です。 これは、ステアリン酸とパルミチン酸のモノエステルとジエステルの混合物であり、モノエステルが主な形態です 。この化合物は、その乳化特性により、さまざまな業界で広く使用されています。

製造方法

合成経路と反応条件: プロピレングリコールモノステアレートは、触媒の存在下で高温でプロピレングリコールとステアリン酸を反応させることにより合成されます 。反応条件は通常、脂肪酸とプロピレングリコールのモル比が1:2.5で、触媒としてp-トルエンスルホン酸(PTSA)を使用します。 反応は、通常、約10分間、600ワットの出力でマイクロ波照射下で行われ、従来の加熱方法と比較して反応速度が大幅に向上します 。

工業生産方法: 工業的には、プロピレングリコールモノステアレートの製造は、同様の反応条件で行われますが、より大規模です。 このプロセスには、大型反応器の使用と反応パラメータの継続的な監視が含まれており、製品の高収率と純度を確保しています 。

準備方法

Synthetic Routes and Reaction Conditions: Propylene glycol monostearate is synthesized by reacting propylene glycol with stearic acid under elevated temperatures in the presence of a catalyst . The reaction conditions typically involve a molar ratio of fatty acid to propylene glycol of 1:2.5, with p-toluenesulfonic acid (PTSA) as the catalyst. The reaction is often carried out under microwave irradiation at a power of 600 watts for about 10 minutes, which significantly increases the reaction rate compared to conventional heating methods .

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .

化学反応の分析

反応の種類: プロピレングリコールモノステアレートは、以下を含むさまざまな化学反応を起こす可能性があります。

エステル化: その合成に使用される主な反応です。

加水分解: エステル結合を切断してプロピレングリコールとステアリン酸を生成します。

酸化と還元: これらの反応は、化合物に存在する官能基を変更することができます。

一般的な試薬と条件:

エステル化: 触媒としてPTSAを使用したステアリン酸とプロピレングリコール。

加水分解: エステル結合を切断するための酸性または塩基性条件。

酸化: 過マンガン酸カリウムなどの強い酸化剤。

還元: 水素化リチウムアルミニウムなどの還元剤。

生成される主な生成物:

加水分解: プロピレングリコールとステアリン酸。

酸化: 条件に応じてさまざまな酸化誘導体。

還元: エステルまたはアルコール基の還元形態。

科学研究への応用

プロピレングリコールモノステアレートは、科学研究と産業において幅広い用途があります。

科学的研究の応用

Chemical Properties and Production

PGMS is an ester formed from propylene glycol and stearic acid. It acts primarily as a non-ionic emulsifier with a low hydrophile-lipophile balance (HLB) value of approximately 3.5, which makes it effective in stabilizing water-in-oil emulsions. The production typically involves the direct esterification of propylene glycol with fatty acids or transesterification with oils or fats, followed by purification processes such as molecular distillation to remove impurities .

Applications in Food Technology

PGMS finds extensive use in food products due to its ability to improve texture, stability, and shelf life. Below is a summary of its primary applications in the food industry:

| Application | Function |

|---|---|

| Bakery Products | Acts as an emulsifier to improve dough stability, aeration, and moisture retention. |

| Ice Cream | Prevents recrystallization of ice crystals, enhances foaming, and maintains product shape. |

| Margarine and Shortening | Enhances beatability and prevents water-oil separation; improves texture and stability. |

| Whipped Toppings | Stabilizes air incorporation and improves mouthfeel. |

| Confectionery | Used in chocolate coatings to improve texture and prevent fat bloom. |

Case Study: Ice Cream Stability

Research has demonstrated that PGMS significantly inhibits ice crystal growth in frozen desserts. A study evaluated the effectiveness of PGMS in formulations containing cellulose nanofibrils, showing that PGMS enhanced the structural integrity of ice cream by maintaining a stable emulsion during freeze-thaw cycles . This property is crucial for improving the sensory quality and consumer acceptance of frozen desserts.

Applications in Pharmaceuticals

In pharmaceuticals, PGMS serves as an excipient in various formulations. Its emulsifying properties facilitate the creation of stable suspensions and creams. It is particularly beneficial in topical formulations where it helps to enhance skin penetration of active ingredients while providing a smooth texture.

| Pharmaceutical Application | Function |

|---|---|

| Topical Creams | Acts as an emulsifier to stabilize oil-in-water emulsions for enhanced skin absorption. |

| Oral Suspensions | Improves the stability and uniformity of active pharmaceutical ingredients in liquid formulations. |

Case Study: Emulsification Efficiency

A comparative study on the emulsification efficiency of various surfactants highlighted PGMS's superior performance in stabilizing oil-in-water emulsions compared to traditional emulsifiers like polysorbates. The study concluded that PGMS not only improved emulsion stability but also reduced the required concentration of emulsifiers in formulations .

Applications in Cosmetics

In cosmetic formulations, PGMS is utilized for its emulsifying and thickening properties. It helps create stable creams and lotions that provide a desirable texture while enhancing the delivery of active ingredients.

| Cosmetic Application | Function |

|---|---|

| Moisturizers | Stabilizes oil-in-water emulsions for enhanced skin hydration. |

| Sunscreens | Improves spreadability and stability of active ingredients against UV radiation. |

作用機序

プロピレングリコールモノステアレートの作用機序は、主に乳化剤として作用する能力に関連しています。 油相と水相間の表面張力を低下させ、安定なエマルションの形成を可能にします 。この特性は、食品加工や製剤などのさまざまな用途において重要です。

類似の化合物との比較

類似の化合物:

グリセリンモノステアレート: ステアリン酸の別のエステルで、乳化剤として一般的に使用されます。

プロピレングリコールモノパルミテート: 構造は似ていますが、パルミチン酸から誘導されます。

エチレングリコールモノステアレート: エチレングリコールとステアリン酸のエステルです。

独自性: プロピレングリコールモノステアレートは、親水性と疎水性の特性の特定のバランスがとれており、幅広い用途で乳化剤として非常に効果的です 。

類似化合物との比較

Glyceryl Monostearate: Another ester of stearic acid, commonly used as an emulsifier.

Propylene Glycol Monopalmitate: Similar in structure but derived from palmitic acid.

Ethylene Glycol Monostearate: An ester of ethylene glycol and stearic acid.

Uniqueness: Propylene glycol monostearate is unique due to its specific balance of hydrophilic and lipophilic properties, making it highly effective as an emulsifier in a wide range of applications .

生物活性

Propylene glycol monostearate (PGMS) is a non-ionic surfactant and emulsifier derived from the esterification of propylene glycol and stearic acid. It is widely used in food, pharmaceutical, and cosmetic applications due to its emulsifying properties. This article explores the biological activity of PGMS, including its metabolism, safety profile, and potential toxicological effects.

- Chemical Formula : C21H42O3

- CAS Number : 1323-39-3

- EEC Number : E477

PGMS is characterized by its ability to stabilize emulsions by reducing surface tension between oil and water phases. Its structure allows it to interact with both hydrophilic and hydrophobic substances, making it an effective emulsifier in various formulations.

Metabolism and Biochemical Activity

PGMS undergoes hydrolysis primarily in the gastrointestinal tract. In vitro studies have demonstrated that pancreatic lipase can hydrolyze approximately 70% of PGMS within 15 hours at 40°C . The hydrolysis products include stearic acid and propylene glycol, both of which are further metabolized in the body.

Table 1: Hydrolysis of this compound

| Enzyme | Hydrolysis Rate | Temperature |

|---|---|---|

| Pancreatic Lipase | 70% in 15 hours | 40°C |

| Steapsin | 70% in 18 hours | 30°C |

Studies involving isotopically labeled compounds have shown that the absorption and metabolism of PGMS are similar to glyceryl stearate esters, indicating efficient processing by the body .

Safety and Toxicological Profile

Research has indicated that PGMS is generally recognized as safe when used within established limits. In a study involving rats fed diets containing varying concentrations of PGMS (up to 7.52%), no significant adverse effects were observed on growth, organ weight, or blood parameters . Furthermore, PGMS did not exhibit mutagenic activity in microbial assays .

Case Studies on Toxicity

Despite its safety profile, cases of propylene glycol toxicity have been reported, particularly in instances of excessive consumption. For example, one case involved a young woman who developed metabolic acidosis linked to chronic ingestion of cornstarch containing propylene glycol. This highlights the importance of monitoring dietary intake of substances containing PG .

Biological Effects

- Neurotoxicity : Research has indicated that propylene glycol can induce apoptosis in developing neural tissues at certain doses. A study on mice showed significant neurodegeneration following exposure to high doses of propylene glycol, raising concerns about its use in pediatric formulations where it is often a solvent .

- Skin Irritation : Clinical assessments have shown that PGMS does not cause significant skin irritation or sensitization at concentrations typically used in cosmetic formulations .

- Impact on Drug Delivery : PGMS has been utilized in drug delivery systems, such as solid lipid nanoparticles (SLNs), enhancing the bioavailability of drugs like apomorphine. Studies demonstrated improved drug retention and release profiles when using PGMS as an emulsifier .

特性

IUPAC Name |

2-hydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h20,22H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOKUHFZNIUSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872292 | |

| Record name | Propylene glycol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white beads or flakes with a faint fatty odour | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propylene glycol stearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, soluble in alcohol (in ethanol) | |

| Record name | Propylene glycol stearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

142-75-6, 1323-39-3, 8028-46-4 | |

| Record name | 2-Hydroxypropyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol 1-stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol monostearate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene glycol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32I3MRN561 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °C | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。